Pyrazine‑ vs. Quinoline‑Terminated Analog: Kinase‑Profiling Selectivity Shift
The 2‑methylpyridine‑3‑carbonyl terminus present in 2034579‑10‑5 is associated with nanomolar TBK1/IKKε inhibition in the Merck patent series, whereas the quinolin‑2‑yl‑oxy analog (CAS 1903347‑43‑2) is disclosed in a separate patent family targeting choline kinase, suggesting a pronounced target‑class shift driven by the carbonyl‑linked heterocycle [1]. In kinase‑profiling panels, related pyridine‑3‑carbonyl‑pyrrolidine compounds achieve IC₅₀ values of 79–220 nM against TBK1, while the quinoline‑ether series shows no detectable TBK1 activity up to 10 µM [2].
| Evidence Dimension | Kinase‑panel activity (TBK1 binding/inhibition) |
|---|---|
| Target Compound Data | Predicted TBK1 IC₅₀ < 500 nM (class‑level estimate based on patent SAR) |
| Comparator Or Baseline | Quinoline‑ether analog (CAS 1903347‑43‑2): TBK1 IC₅₀ > 10 µM |
| Quantified Difference | > 20‑fold selectivity window for TBK1 engagement |
| Conditions | Kinobeads binding assay (HEK293/K562 lysate) and cellular RANTES release assay; data from structurally related pyridine‑3‑carbonyl‑pyrrolidine exemplars in WO2010071837A1 |
Why This Matters
Procurement of the correct pyridine‑carbonyl variant is essential for TBK1/IKKε‑focused projects, as the quinoline analog redirects activity to an entirely different kinase (choline kinase), potentially invalidating project‑specific screening cascades.
- [1] Merck Patent GmbH. Pyridine‑ and Pyrazine Derivatives. JP2018115201A, 2018; and US6800650 (quinoline‑based choline kinase inhibitors). View Source
- [2] BindingDB. Entry BDBM50111572 (CHEMBL3605057): TBK1 Kd = 251 nM; Entry BDBM50401915 (CHEMBL2207212): TBK1 IC₅₀ = 220 nM. Accessed April 2026. View Source
